molecular formula C17H17NO4 B277824 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide

Cat. No. B277824
M. Wt: 299.32 g/mol
InChI Key: ANTBHQYEZGHZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide, also known as DMBX-A, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. DMBX-A is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition leads to a decrease in cell growth and division, which can ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activity. In addition, it has been shown to have a positive effect on cognitive function and memory, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide for lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that may be more toxic. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide. One area of study could be to further investigate its potential as a cancer treatment, including testing its efficacy in animal models and optimizing its formulation for use in humans. Additionally, further research could be done to explore its potential as a treatment for neurological disorders, as well as its potential as an anti-inflammatory and anti-oxidant agent.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxy-3-methylbenzamide in the presence of a base such as triethylamine to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide has been shown to have several potential applications in scientific research. One of the most promising areas of study is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide has anti-proliferative effects on cancer cells, making it a potential candidate for further development as a cancer treatment.

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C17H17NO4/c1-11-4-3-5-13(16(11)20-2)17(19)18-12-6-7-14-15(10-12)22-9-8-21-14/h3-7,10H,8-9H2,1-2H3,(H,18,19)

InChI Key

ANTBHQYEZGHZBD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)OC

Origin of Product

United States

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